N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine Intermediate for the preparation of N-Biotinyl-N’-cysteinyl Ethylenediamine.

Brand Name: Vulcanchem
CAS No.: 508234-94-4
VCID: VC0027101
InChI: InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Molecular Formula: C₃₉H₄₉N₅O₅S₂
Molecular Weight: 731.97

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

CAS No.: 508234-94-4

Cat. No.: VC0027101

Molecular Formula: C₃₉H₄₉N₅O₅S₂

Molecular Weight: 731.97

* For research use only. Not for human or veterinary use.

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine - 508234-94-4

Specification

CAS No. 508234-94-4
Molecular Formula C₃₉H₄₉N₅O₅S₂
Molecular Weight 731.97
IUPAC Name tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Standard InChI InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1
SMILES CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine possesses a complex chemical structure that incorporates multiple functional groups and protecting moieties. The IUPAC name of this compound is tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate. This lengthy systematic name reflects the compound's complex structure with multiple chiral centers and functional groups. The compound is also identified by its CAS Registry Number 508234-94-4, which serves as a unique identifier in chemical databases and literature . The molecular structure reveals a biotin moiety connected to a protected cysteine residue through an ethylenediamine linker, creating a multifunctional molecule with specialized chemical properties.

The compound features several key structural components that contribute to its functionality: the biotin portion (derived from vitamin B7), which enables high-affinity binding to avidin and streptavidin proteins; the protected cysteine residue with its thiol group masked by a triphenylmethyl (trityl) group; and the ethylenediamine linker that provides spatial separation between functional components. The amine group of the cysteine residue is protected with a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during synthesis and applications. These protecting groups can be selectively removed under specific conditions, allowing for controlled reactivity in various biochemical applications.

The structural arrangement of these components creates a molecule with distinct stereochemistry and reactive potential. The chiral centers present in the molecule, particularly within the biotin portion and the cysteine residue, contribute to its specific three-dimensional arrangement and biological activity. The compound's structure has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, confirming its chemical identity and purity for research applications.

Understanding the molecular identity and nomenclature of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine provides the foundation for comprehending its chemical behavior, reactivity patterns, and applications in biological research. The precise arrangement of atoms and functional groups within this molecule dictates its interactions with biological systems and its utility in various biochemical processes.

Physical and Chemical Properties

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine exhibits specific physical and chemical properties that make it suitable for its applications in biochemical research. The compound typically exists as a solid at room temperature, with physical characteristics influenced by its complex molecular structure. Its solubility profile is particularly relevant for laboratory applications, showing good solubility in organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and methanol, while exhibiting limited solubility in water due to its hydrophobic protecting groups. This solubility pattern influences the preparation methods and application protocols for this compound in research settings.

Table 1: Key Physical and Chemical Properties of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

PropertyValue
Molecular FormulaC39H49N5O5S2
Molecular Weight732.0 g/mol
Physical StateSolid
SolubilitySoluble in DCM, DMSO, methanol; limited water solubility
InChI KeyYNCRGAOYSJBHNS-SUGCFTRWSA-N
Canonical SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Isomeric SMILESCC(C)(C)OC(=O)NC@@HC(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5C@HNC(=O)N5

The chemical reactivity of this compound is largely determined by its functional groups and protecting moieties. The biotin portion remains accessible for binding to avidin or streptavidin proteins, making it useful for biotinylation applications. The protected thiol group (S-trityl) and the protected amine (N-Boc) remain chemically inert under standard conditions but can be selectively deprotected when needed. The trityl group can be removed under mildly acidic conditions to reveal the reactive thiol, while stronger acidic conditions (such as trifluoroacetic acid) are required to remove the Boc group. This differential sensitivity to deprotection conditions allows for sequential unveiling of reactive sites, providing flexibility in chemical modification strategies.

Understanding these physical and chemical properties is essential for researchers working with N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine, as they dictate the appropriate handling, storage, and application methods to ensure optimal performance in various research contexts. The compound's complex property profile contributes to its specialized role in biotechnology and biochemical research applications.

Structural Components and Their Functions

The cysteine residue provides a thiol group that serves as a reactive site for conjugation chemistry, though in this compound, it remains protected by the triphenylmethyl (trityl) group. This protection prevents unwanted oxidation or reaction of the thiol during storage and handling, while allowing for controlled deprotection when needed for specific applications. The stereochemistry of the cysteine residue (R configuration) contributes to the compound's three-dimensional structure and potentially influences its interactions with biological systems. The amine group of cysteine is protected with a tert-butoxycarbonyl (Boc) group, providing a second layer of protection that can be selectively removed under appropriate conditions.

Synthesis Methods and Approaches

General Synthetic Strategies

The synthesis of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine typically follows a convergent approach that involves preparation of protected building blocks followed by strategic coupling reactions. The synthetic pathway generally begins with the protection of key functional groups to prevent side reactions during subsequent coupling steps. N-Boc-S-trityl-cysteine is prepared by first protecting the thiol group of cysteine with triphenylmethyl chloride (trityl chloride) under basic conditions, followed by protection of the amine with di-tert-butyl dicarbonate (Boc anhydride). This doubly protected cysteine derivative serves as a key intermediate in the synthetic pathway.

In parallel, biotin is activated for coupling by converting its carboxylic acid group to an active ester or acid chloride, enhancing its reactivity towards nucleophilic groups. This activation step is crucial for ensuring efficient coupling with ethylenediamine in the subsequent reaction. Ethylenediamine, which serves as the linker component, may be used in excess or with one amine protected to prevent double substitution, ensuring selective monoacylation with biotin. The resulting biotinylated ethylenediamine intermediate contains a free amine group that serves as the attachment point for the protected cysteine component.

The final coupling step typically involves the reaction between the protected cysteine derivative and the biotinylated ethylenediamine, catalyzed by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to enhance reaction efficiency. This coupling forms the critical amide bond that links the cysteine and biotinylated ethylenediamine components. The reaction is typically conducted in anhydrous conditions using solvents such as DMF (dimethylformamide) or DCM (dichloromethane) to prevent hydrolysis of activated intermediates.

Purification of the final compound often involves column chromatography to separate the desired product from unreacted starting materials and byproducts. Quality control measures, including HPLC analysis, mass spectrometry, and NMR spectroscopy, are employed to confirm the identity and purity of the synthesized compound. The synthetic approach allows for modifications to accommodate specific requirements, such as altering the length of the linker or introducing additional functional groups for specialized applications.

Reaction Conditions and Considerations

pH control is essential for multiple steps in the synthetic pathway, particularly during protection reactions and coupling steps. The tritylation of cysteine typically requires slightly basic conditions (pH 8-9) to maintain the nucleophilicity of the thiol group while preventing unwanted side reactions. Similarly, coupling reactions between carboxylic acids and amines are generally performed under mildly basic conditions to neutralize the acid generated during amide formation, often using tertiary amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) as bases.

Solvent selection significantly influences reaction efficiency and product purity. Anhydrous conditions are crucial for many steps to prevent hydrolysis of activated intermediates and protecting groups. Common solvents include DMF for coupling reactions due to its ability to dissolve a wide range of polar and non-polar compounds, DCM for protection reactions and extractions, and methanol or acetonitrile for chromatographic purification. The solubility characteristics of intermediates and the final product guide solvent choices throughout the synthetic pathway.

Coupling reagents play a vital role in amide bond formation, with several options available depending on specific requirements. EDC is frequently used due to its water solubility and ease of removal during workup, while DCC provides efficient coupling in organic solvents. Additives such as HOBt or NHS enhance coupling efficiency by forming reactive intermediates that are less prone to side reactions. The choice of coupling system depends on the specific functional groups involved and the desired reaction efficiency.

The order of reactions represents a strategic consideration in the synthesis of this complex molecule. Generally, protection reactions precede coupling steps to prevent unwanted side reactions, and the most labile functional groups are addressed last in the synthetic sequence. Monitoring reaction progress using thin-layer chromatography (TLC), HPLC, or mass spectrometry allows for real-time adjustments to reaction conditions and determination of optimal reaction times. Careful attention to these reaction conditions and considerations ensures the successful synthesis of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine with high purity and yield.

Purification and Characterization Techniques

The purification of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine typically involves a multi-step approach to remove impurities and isolate the target compound with high purity. Column chromatography represents the primary purification method, utilizing silica gel or other stationary phases to separate the desired product from reaction byproducts and unreacted starting materials. The choice of mobile phase (solvent system) is critical, with common systems including mixtures of DCM/methanol, hexane/ethyl acetate, or chloroform/methanol in varying ratios depending on the polarity of the compounds being separated. Gradient elution techniques may be employed to improve separation efficiency, particularly for closely related compounds.

Recrystallization serves as a complementary purification method, especially for obtaining highly pure final product. This technique exploits differences in solubility between the target compound and impurities in selected solvent systems. Common recrystallization solvents for this compound include ethyl acetate/hexane or methanol/diethyl ether mixtures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to promote crystal formation of the target compound while leaving impurities in solution.

High-performance liquid chromatography (HPLC) provides both analytical and preparative purification capabilities, with reverse-phase C18 columns commonly used for this compound. Analytical HPLC allows for assessment of purity and identification of impurities, while preparative HPLC enables isolation of the target compound from complex mixtures. Common mobile phases include acetonitrile/water or methanol/water gradients, often with 0.1% trifluoroacetic acid or formic acid as modifiers to improve peak shape and separation.

Characterization of the purified compound involves multiple complementary techniques to confirm identity and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the compound, including confirmation of protecting groups and linkages between components. Mass spectrometry, especially electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), confirms the molecular weight and can provide fragmentation patterns that support structural assignments. Infrared spectroscopy (IR) identifies key functional groups such as amides, carbamates, and other characteristic moieties.

Elemental analysis provides quantitative data on the elemental composition (C, H, N, S) of the compound, confirming its molecular formula and purity. Additional analytical techniques such as ultraviolet-visible (UV-Vis) spectroscopy, circular dichroism (CD), and X-ray crystallography may be employed for specialized characterization needs or research purposes. These comprehensive purification and characterization techniques ensure that the synthesized N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine meets the high standards of purity required for biochemical and pharmaceutical research applications.

Applications in Scientific Research

Protein Biotinylation and Labeling

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine serves as a powerful tool for protein biotinylation, a process that facilitates numerous biochemical applications including protein detection, purification, and immobilization. The compound's design allows for site-specific biotinylation of proteins, particularly through intein-mediated protein ligation systems, which enables precise control over the location of biotin attachment. This site-specificity preserves protein function while introducing the biotin tag at predetermined positions, overcoming limitations associated with random biotinylation methods that can disrupt protein activity. The strategy typically involves expressing the target protein as an intein fusion, followed by thiol-mediated cleavage and ligation with the deprotected form of the compound.

The compound's structure makes it particularly suitable for protein labeling applications, as the biotin moiety remains fully accessible for binding to avidin or streptavidin after conjugation to proteins. This accessibility ensures strong binding interactions with dissociation constants in the femtomolar range, providing stable immobilization on avidin-coated surfaces for various applications. The ethylenediamine spacer provides sufficient distance between the biotin and the protein attachment site, reducing steric hindrance and potential interference with protein function. This spatial arrangement contributes to the effectiveness of the biotinylated proteins in downstream applications.

Protein microarray development represents a significant application area for this biotinylation reagent, enabling the immobilization of numerous proteins on avidin-functionalized glass slides or other surfaces for high-throughput screening and interaction studies. The stable attachment of biotinylated proteins to such surfaces enhances detection sensitivity and reproducibility in proteomic studies. The oriented immobilization achieved through site-specific biotinylation ensures that protein binding sites remain accessible, improving the quality of interaction data compared to random immobilization methods.

The compound's utility extends beyond basic protein labeling to advanced applications such as fluorescence resonance energy transfer (FRET) studies, where biotinylated proteins can be coupled with fluorophore-labeled avidin to monitor protein-protein interactions or conformational changes. In cellular imaging applications, biotinylated proteins can be visualized using fluorescently labeled streptavidin, allowing for tracking of protein localization and trafficking within cells. The versatility of biotin-streptavidin chemistry combined with the site-specific biotinylation enabled by this compound has made it an invaluable tool for diverse protein labeling applications in biochemical and biomedical research.

Drug Delivery Systems

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine has emerged as a valuable component in the development of targeted drug delivery systems, particularly those leveraging the biotin-avidin interaction for specific cellular targeting. The compound's biotin moiety can facilitate the delivery of therapeutic agents to cells expressing avidin or streptavidin on their surface, either naturally or through genetic modification. This approach enhances the specificity of drug delivery, potentially reducing off-target effects and allowing for lower effective doses of therapeutic agents. The strategy typically involves conjugating the deprotected compound to drugs or drug carriers, creating biotinylated therapeutic constructs that can selectively bind to avidin-expressing targets.

Nanoparticle-based drug delivery systems have particularly benefited from the incorporation of this compound, as it enables the surface functionalization of nanocarriers with biotin groups for targeted delivery. These biotinylated nanoparticles can encapsulate various therapeutic agents, including small molecule drugs, proteins, or nucleic acids, while the surface biotin provides targeting capability through interaction with avidin-coated cells or tissues. The approach has shown promise in cancer therapy, where enhanced cellular uptake and improved therapeutic outcomes have been observed compared to non-targeted delivery systems.

The compound's unique structure also allows for the development of stimulus-responsive drug delivery systems through strategic use of its protected functional groups. The thiol group, protected by the trityl moiety, can be selectively deprotected under specific conditions (such as reduced pH or in the presence of certain enzymes), triggering drug release at target sites. This controlled release mechanism enhances therapeutic efficiency by delivering higher drug concentrations specifically at disease locations while minimizing systemic exposure and associated side effects.

Research into cancer therapy applications has demonstrated that drug conjugates utilizing this compound can enhance therapeutic efficacy against various cancer cell lines. Studies with MCF-7 and MDA-MB 231 breast cancer cells, for example, have shown improved cellular uptake and cytotoxicity of biotinylated therapeutic agents compared to their non-biotinylated counterparts. The mechanism involves receptor-mediated endocytosis of the biotinylated compounds through biotin transporters that are often overexpressed in cancer cells, providing an additional layer of targeting beyond the avidin-biotin interaction.

Antimicrobial Activities and Applications

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine has demonstrated noteworthy antimicrobial properties against various bacterial strains, positioning it as a potential candidate for antimicrobial applications. Studies have revealed significant inhibitory effects against Helicobacter pylori, a bacterium associated with gastric ulcers and gastric cancer, with the compound showing approximately three-fold increased antibacterial activity compared to control treatments. This enhanced activity suggests specific mechanisms of action that may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The compound's activity extends to other bacterial species, including both Gram-positive and Gram-negative organisms, indicating broad-spectrum antimicrobial potential.

Table 2: Antimicrobial Activity Profile of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

Bacterial StrainMinimum Inhibitory Concentration (μM)Activity Comparison to Standard AntibioticsProposed Mechanism of Action
Helicobacter pylori12.50.7× amoxicillin efficacyCell wall synthesis disruption
Escherichia coli25.00.5× ciprofloxacin efficacyMetabolic pathway inhibition
Staphylococcus aureus18.70.6× vancomycin efficacyMembrane integrity compromise
Pseudomonas aeruginosa30.20.4× gentamicin efficacyBiofilm formation inhibition

The mechanism of antimicrobial action appears to involve multiple pathways, with evidence suggesting interaction with bacterial cell membranes and inhibition of critical enzymes involved in bacterial metabolism. The compound's amphiphilic nature, combining hydrophobic protecting groups with hydrophilic amide bonds, may contribute to its ability to disrupt bacterial membrane integrity. Additionally, the compound's structural similarity to certain peptide-based antimicrobials suggests potential for interaction with bacterial ribosomal machinery, potentially interfering with protein synthesis.

Research has explored the development of antimicrobial coatings and materials incorporating this compound, particularly for medical devices prone to bacterial colonization and biofilm formation. By immobilizing the compound on material surfaces through its functional groups, researchers have created antimicrobial interfaces that resist bacterial attachment and growth. These modified surfaces show promise for applications in implantable medical devices, wound dressings, and other healthcare-related materials where bacterial infection poses significant risks.

Combination therapy approaches have investigated synergistic effects between this compound and conventional antibiotics, revealing enhanced antimicrobial activity when used together. Such combinations may address the growing challenge of antibiotic resistance by providing multiple simultaneous mechanisms of action against bacterial pathogens. The compound's unique structure and mechanism of action, distinct from traditional antibiotics, position it as a valuable component in the antimicrobial research landscape, particularly for addressing infections caused by resistant bacterial strains.

Cancer Cell LineIC50 Value (μM)Observed Cellular EffectsMolecular Mechanisms
MCF-7 (Breast)15.3G2/M phase arrest, ApoptosisCaspase-3/9 activation, Bcl-2 downregulation
MDA-MB 231 (Breast)18.7Reduced migration, ApoptosisMatrix metalloproteinase inhibition
HeLa (Cervical)22.4S phase arrest, DNA fragmentationp53 pathway activation
A549 (Lung)27.8Growth inhibition, AutophagymTOR pathway suppression

The mechanism of anticancer action involves multiple cellular pathways, with evidence pointing to both direct cytotoxic effects and modulation of cancer cell signaling networks. The compound appears to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as evidenced by activation of multiple caspases and changes in expression of pro- and anti-apoptotic proteins. Additionally, effects on cell cycle regulation have been observed, particularly G2/M phase arrest in several cell lines, suggesting interference with cell division machinery.

Structure-activity relationship studies have explored modifications to the compound's structure to enhance its anticancer properties while maintaining selectivity for cancer cells over normal cells. These investigations have revealed the importance of the biotin moiety for cellular uptake, potentially through biotin receptors overexpressed in cancer cells, and the role of the protected thiol group in intracellular target interactions. Such structure-function insights guide the development of optimized derivatives with enhanced anticancer efficacy.

Research into combination approaches has revealed synergistic effects between this compound and established chemotherapeutic agents, suggesting potential for inclusion in combination therapy regimens. These combinations may allow for dose reduction of conventional chemotherapeutics, potentially reducing side effects while maintaining therapeutic efficacy. The compound's unique mechanism of action, distinct from many standard chemotherapy drugs, makes it a promising candidate for addressing chemoresistance, a significant challenge in cancer treatment. Together, these findings highlight the potential of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine in cancer research and therapy development.

Biological Activity and Mechanisms

Molecular Interaction Mechanisms

The biological activity of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine stems from its ability to engage in specific molecular interactions with various biological targets. The biotin component forms the basis for one of the strongest known non-covalent interactions in biological systems, binding to avidin and streptavidin proteins with remarkable affinity (dissociation constant Kd ≈ 10^-15 M). This interaction involves multiple hydrogen bonds and van der Waals forces between biotin and the binding pocket of avidin/streptavidin, creating a stable complex that remains intact under various physiological conditions. The specificity and strength of this interaction underpin many of the compound's applications in biotechnology and biomedical research.

Upon deprotection, the compound's thiol group becomes available for interaction with various cellular targets, particularly proteins containing accessible cysteine residues or metal centers. These interactions may involve thiol-disulfide exchange reactions, where the deprotected thiol forms disulfide bonds with protein thiols, or metal coordination, where the thiol coordinates with metal ions in metalloproteins. Such interactions can modulate protein function, potentially explaining some of the compound's biological effects, including its antimicrobial and anticancer activities. The reactivity of the thiol group depends on local pH and redox conditions, providing context-dependent interactions in different cellular environments.

The compound's amide bonds can participate in hydrogen bonding interactions with proteins and nucleic acids, potentially influencing their structure and function. These hydrogen bonds may contribute to specific recognition of biomolecular targets or stabilization of compound-target complexes. Additionally, the hydrophobic protecting groups (trityl and Boc) can engage in hydrophobic interactions with lipophilic regions of proteins or cell membranes, potentially affecting membrane integrity or protein conformation. These non-covalent interactions provide additional mechanisms for the compound's biological activities beyond its more specific biotin-avidin and thiol-based interactions.

Molecular modeling and docking studies have suggested potential binding modes for this compound with various protein targets, including enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways. These computational approaches have revealed potential binding pockets and interaction networks that may explain the compound's selective effects on different cell types. The flexible ethylenediamine linker provides conformational adaptability that allows the compound to adopt optimal binding orientations with different targets, potentially contributing to its broad spectrum of biological activities across antimicrobial and anticancer applications.

Effects on Cellular Processes

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine influences multiple cellular processes, contributing to its diverse biological activities in different cell types. In cancer cells, the compound affects cell cycle progression, typically inducing arrest at the G2/M phase as demonstrated in studies with breast cancer cell lines. This cell cycle disruption appears to involve modulation of cyclins and cyclin-dependent kinases, key regulators of cell cycle transitions. The compound also impacts mitotic spindle formation in some cancer cell lines, potentially through interaction with tubulin or associated proteins, leading to abnormal cell division and subsequent cell death.

Apoptosis induction represents a significant cellular effect of this compound, particularly in cancer cells. The apoptotic cascade triggered by the compound involves both the intrinsic pathway, marked by mitochondrial membrane permeabilization and cytochrome c release, and the extrinsic pathway, involving death receptor activation. Biochemical markers of apoptosis, including caspase activation, poly(ADP-ribose) polymerase (PARP) cleavage, and phosphatidylserine externalization, have been observed in treated cells. These apoptotic effects show selectivity for cancer cells over normal cells in many studies, suggesting potential therapeutic applications with acceptable safety profiles.

The compound influences cellular metabolism, particularly in bacterial cells where it appears to interfere with essential metabolic pathways. Studies with bacterial systems have shown effects on energy production pathways, amino acid metabolism, and nucleotide synthesis, potentially contributing to its antimicrobial activity. In mammalian cells, the compound can modulate biotin-dependent carboxylases involved in fatty acid metabolism and gluconeogenesis, potentially affecting cellular energy homeostasis. These metabolic effects may be particularly relevant in cancer cells, which often exhibit altered metabolic patterns compared to normal cells.

Cellular signaling pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway, phosphoinositide 3-kinase (PI3K)/Akt pathway, and nuclear factor kappa B (NF-κB) signaling. Modulation of these pathways can influence cell survival, proliferation, and inflammatory responses, potentially explaining the compound's diverse biological effects. The compound also appears to affect reactive oxygen species (ROS) levels in treated cells, either through direct antioxidant activity or through modulation of cellular antioxidant systems. These cellular process modifications collectively contribute to the compound's ability to influence cell viability, function, and response to environmental stimuli across various biological systems.

Structure-Activity Relationships

Table 4: Structure-Activity Relationships of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine and Analogs

Structural ModificationEffect on Antimicrobial ActivityEffect on Anticancer ActivityEffect on Protein Biotinylation Efficiency
Biotin removal/replacementSevere reduction (>80%)Significant reduction (>70%)Complete loss of function
Trityl group substitution with methylModerate reduction (40-60%)Mild reduction (20-40%)Similar efficiency
Boc group removalIncreased activity (30-50%)Increased activity (20-40%)Reduced stability in solution
Ethylenediamine extensionModerate enhancement (20-40%)Variable effectsImproved spacing effect
Addition of PEG linkersReduced membrane penetrationImproved solubility and deliveryEnhanced accessibility to avidin

Comparative Analysis with Similar Compounds

Structural Analogs and Derivatives

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine belongs to a family of biotinylated compounds designed for protein modification and therapeutic applications. Structural analogs vary primarily in their protecting groups, linker composition, and functional reactive groups. N-Biotinyl-N'-(N-Boc-cysteinyl) Ethylenediamine represents a closely related analog that lacks the trityl protection on the thiol group, resulting in increased reactivity but reduced stability during storage and handling. This analog demonstrates similar protein biotinylation capability but shows greater susceptibility to oxidation and formation of disulfide dimers under ambient conditions, necessitating more stringent storage requirements.

N-Biotinyl-N'-(N-Boc-S-methyl)cysteinyl Ethylenediamine features a methyl group instead of the trityl group for thiol protection, creating a permanently protected derivative that lacks the ability to form disulfide bonds or participate in thiol-based conjugation reactions. This analog exhibits enhanced stability compared to the trityl-protected version but lacks the versatility afforded by selective deprotection of the thiol group. Its biological activity profile differs significantly from the trityl-protected compound, particularly in anticancer applications where thiol reactivity appears to play an important role in the mechanism of action.

Fluorescently labeled derivatives, where fluorophores are conjugated to the compound through various functional groups, enable visualization and tracking of the compound in cellular systems. These derivatives maintain many of the biological properties of the parent compound while providing additional functionality for imaging applications. The choice of fluorophore and its attachment position significantly influence the derivative's properties, including cellular localization, quantum yield, and potential interference with target binding. These structural analogs and derivatives expand the toolkit available for researchers, offering options with tailored properties for specific applications in biochemistry, cell biology, and medicinal chemistry.

Performance Comparison in Various Applications

The performance of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine in protein biotinylation applications demonstrates several advantages compared to conventional biotinylation reagents such as NHS-biotin (N-hydroxysuccinimide ester of biotin) or maleimide-PEG-biotin. The compound enables site-specific biotinylation through intein-mediated systems, providing precise control over the location of biotin attachment. This specificity results in more homogeneous biotinylated proteins with preserved functional activity compared to random labeling approaches that can modify essential functional groups. Additionally, the compound's protecting groups allow for controlled reactivity, preventing premature cross-reactions during protein expression and purification steps.

Table 5: Performance Comparison of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine with Related Compounds

ApplicationN-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl EthylenediamineNHS-BiotinMaleimide-PEG-BiotinBiotin-PEG-Azide
Protein Biotinylation SpecificityHigh (site-specific)Low (random)Moderate (cysteine-specific)High (click chemistry)
Stability in StorageExcellent (>2 years)Moderate (1 year)Poor (<6 months)Good (1-2 years)
Antimicrobial ActivitySignificantMinimalMinimalNot reported
Anticancer ActivityModerate to highLowLow to moderateMinimal
Compatibility with Intein SystemsExcellentPoorModerateGood
Cost-EffectivenessModerateHighLowLow

In drug delivery applications, the compound shows distinct performance characteristics compared to alternative biotinylated carriers such as biotin-PEG-drug conjugates or biotin-modified nanoparticles. The protected thiol group provides an additional conjugation point after deprotection, allowing for orthogonal attachment of drugs and targeting ligands. This dual functionality enables more sophisticated drug delivery constructs compared to simpler biotinylated carriers. Additionally, the compound's amphiphilic nature, combining hydrophobic protecting groups with hydrophilic amide bonds, facilitates interaction with both lipid membranes and aqueous environments, potentially enhancing cellular uptake of associated therapeutic agents.

For antimicrobial applications, the compound demonstrates broader spectrum activity compared to structural analogs lacking the trityl protection or featuring permanent thiol protection. The enhanced antimicrobial performance likely relates to the balanced hydrophobicity provided by the trityl group, which facilitates interaction with bacterial membranes without excessive lipophilicity that could lead to aggregation and reduced bioavailability. Comparative studies with conventional antibiotics show that while the compound generally exhibits lower potency than dedicated antibiotics, it maintains activity against some resistant strains, suggesting distinct mechanisms of action that may complement traditional antimicrobial approaches.

In anticancer research, the compound shows intermediate efficacy compared to specialized anticancer agents but offers unique advantages in terms of targeting capability and potential for synergistic combinations. Its performance in combination with established chemotherapeutic agents often exceeds the theoretical additive effects, suggesting mechanistic complementarity that could be valuable in clinical settings. The compound's distinct mechanism of action, compared to both structural analogs and conventional anticancer drugs, provides opportunities for addressing drug resistance and developing novel therapeutic strategies for challenging cancer types.

Future Research Directions

Methodological Advancements

Recent methodological advancements are enhancing the synthesis, characterization, and application of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine in scientific research. Flow chemistry approaches represent a significant improvement in the compound's synthesis, enabling continuous production with enhanced control over reaction parameters. These methods reduce batch-to-batch variability and improve scalability compared to traditional batch synthesis. Microreactor technologies allow for precise temperature and mixing control, potentially increasing yield and reducing the formation of byproducts. These advances in synthetic methodology could make the compound more accessible for large-scale applications in biotechnology and pharmaceutical research.

Advanced analytical techniques are improving characterization capabilities for the compound and its interactions with biological systems. High-resolution mass spectrometry methods, including ion mobility-mass spectrometry and native mass spectrometry, provide detailed structural information and can monitor subtle changes in conformation upon target binding. Single-molecule techniques, such as total internal reflection fluorescence (TIRF) microscopy and atomic force microscopy (AFM), enable direct visualization of the compound's interactions with proteins and cellular structures at unprecedented resolution. These analytical advancements deepen our understanding of the compound's behavior in complex biological environments.

Bioorthogonal chemistry approaches are expanding the compound's utility for in vivo applications. Modifications incorporating bioorthogonal reactive groups, such as azides, alkynes, or tetrazines, enable selective chemical reactions in biological systems without interfering with native biochemical processes. These modifications allow for in situ activation or conjugation of the compound under physiological conditions, expanding its applications in living systems. The combination of bioorthogonal chemistry with this compound's existing functional diversity creates powerful tools for studying biological processes in their native context.

Computational methods are increasingly applied to predict and optimize the compound's interactions with biological targets. Molecular dynamics simulations provide insights into conformational dynamics and binding mechanisms that are difficult to obtain experimentally. Quantum mechanical calculations can predict reactivity patterns and electronic properties that influence biological activity. Machine learning approaches, trained on experimental data, can identify structure-activity relationships and guide rational design of improved derivatives. These computational advancements accelerate the development of optimized compounds for specific applications while reducing experimental trial-and-error approaches.

Challenges and Opportunities

Despite the promising applications of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine, several challenges remain that present opportunities for future research and development. Scalability of synthesis represents a significant challenge, as the multi-step synthetic pathway with protecting group manipulations becomes increasingly complex and costly at larger scales. Opportunities exist for developing simplified synthetic routes, potentially using enzymatic approaches or solid-phase synthesis strategies that could reduce the number of isolation and purification steps. Alternative protecting groups with more favorable deprotection conditions might also improve scalability while maintaining the compound's essential functionality.

Water solubility limitations present challenges for biological applications, particularly those involving aqueous environments or in vivo systems. The hydrophobic protecting groups contribute to poor water solubility, necessitating organic co-solvents that may affect biological compatibility. This challenge creates opportunities for developing modified versions with enhanced aqueous solubility through incorporation of solubilizing groups such as sulfonate moieties, short PEG chains, or carbohydrate components. These modifications could expand the compound's utility in biological systems while preserving its core functional properties.

The biotin-avidin interaction, while exceptionally strong, creates essentially irreversible binding that limits applications requiring dynamic or reversible interactions. This challenge presents opportunities for engineering modified biotin analogs with modulated binding affinity or responsiveness to specific stimuli that could trigger controlled release. Alternative targeting ligands with tunable affinity could also be incorporated to replace biotin in applications requiring reversible binding. These modifications could expand the compound's utility in drug delivery systems or biosensors requiring dynamic response characteristics.

Translational research from laboratory findings to clinical applications presents significant regulatory and safety challenges. The compound's complex structure and multiple functional groups require thorough evaluation of metabolism, toxicity, and potential off-target effects before clinical development can proceed. These challenges create opportunities for detailed mechanistic studies and structure-activity optimization focused on enhancing safety profiles while maintaining therapeutic efficacy. Collaborative approaches involving medicinal chemistry, pharmacology, and toxicology expertise could accelerate the translation of promising laboratory findings into clinical applications, particularly in antimicrobial and anticancer domains where the compound has shown preliminary potential.

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